4-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate
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Overview
Description
4-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate is a chemical compound with the molecular formula C13H10Cl2N2O4S and a molecular weight of 361.19 g/mol. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a 2,6-dichloropyridine-3-sulfonate moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate typically involves a multi-step process:
Formation of 4-Acetamidophenyl Sulfonate: This step involves the sulfonation of 4-acetamidophenol using chlorosulfonic acid to form 4-acetamidophenyl sulfonate.
Coupling with 2,6-Dichloropyridine: The 4-acetamidophenyl sulfonate is then coupled with 2,6-dichloropyridine under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale sulfonation: Utilizing continuous flow reactors to ensure efficient sulfonation of 4-acetamidophenol.
Automated coupling reactions: Employing automated systems to control the coupling reaction parameters, such as temperature, pH, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The acetamido group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The sulfonate group can be reduced to a sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution products: Various substituted derivatives depending on the nucleophile used.
Oxidation products: Nitro or hydroxylamine derivatives.
Reduction products: Sulfonamide derivatives.
Scientific Research Applications
4-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
4-Acetamidophenol:
Sulfonamides: A class of compounds with antimicrobial properties, used in the treatment of bacterial infections.
Uniqueness
4-Acetamidophenyl 2,6-dichloropyridine-3-sulfonate is unique due to its combined structural features, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
(4-acetamidophenyl) 2,6-dichloropyridine-3-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-8(18)16-9-2-4-10(5-3-9)21-22(19,20)11-6-7-12(14)17-13(11)15/h2-7H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZXQNKCBAWPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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